N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide
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Overview
Description
N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide is a complex organic compound that features a benzothiadiazole moiety, an isoquinoline ring, and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This can be achieved by reacting o-phenylenediamine with thionyl chloride in pyridine, yielding 2,1,3-benzothiadiazole.
Synthesis of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Coupling Reactions: The benzothiadiazole and isoquinoline intermediates are then coupled with a pyridine-4-carboxamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and benzothiadiazole moieties.
Reduction: Reduction reactions can convert the nitro groups in the benzothiadiazole to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide has several applications in scientific research:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.
Medicinal Chemistry: Its structural features allow for interactions with various biological targets, making it a candidate for drug development, particularly in oncology and neurology.
Materials Science: The compound can be used to develop new materials with specific optical and electronic properties, such as conductive polymers and photoluminescent materials.
Mechanism of Action
The mechanism of action of N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The benzothiadiazole moiety acts as an electron acceptor, while the isoquinoline and pyridine rings can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins and influence various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog that lacks the isoquinoline and pyridine carboxamide groups.
(2,1,3-Benzothiadiazol-5-ylmethyl)methylamine hydrochloride: A derivative with a methylamine group instead of the isoquinoline and pyridine moieties.
7-Bromo-2,1,3-benzothiadiazole-4-carbaldehyde: A brominated derivative used in various synthetic applications.
Uniqueness
N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide is unique due to its combination of the benzothiadiazole, isoquinoline, and pyridine carboxamide groups. This structural complexity allows for diverse interactions with biological targets and materials, making it a versatile compound in both scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c28-22(17-5-8-23-9-6-17)24-19-3-2-16-7-10-27(14-18(16)12-19)13-15-1-4-20-21(11-15)26-29-25-20/h1-6,8-9,11-12H,7,10,13-14H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNHBQIFPFNIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=NC=C3)CC4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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